The compound has the following identifiers:
3-(4-Methylphenyl)pyrrolidine oxalate is primarily sourced from synthetic routes involving the reaction of pyrrolidine derivatives with oxalic acid. It is utilized in various fields, including chemistry, biology, and materials science, due to its structural properties and reactivity.
The synthesis of 3-(4-Methylphenyl)pyrrolidine oxalate typically involves the following steps:
The molecular structure of 3-(4-Methylphenyl)pyrrolidine oxalate can be described as follows:
3-(4-Methylphenyl)pyrrolidine oxalate can undergo several chemical reactions:
The mechanism of action for 3-(4-Methylphenyl)pyrrolidine oxalate primarily involves its interaction with biological targets such as enzymes or receptors. The compound may exhibit pharmacological effects by modulating these targets, leading to various biological responses.
Research indicates that pyrrolidine derivatives often influence neurotransmitter pathways, suggesting potential applications in neuropharmacology.
3-(4-Methylphenyl)pyrrolidine oxalate has a broad range of applications:
Pyrrolidine rings serve as critical precursors for pharmaceuticals, with stereoselective synthesis enabling access to enantiopure intermediates. 3-(4-Methylphenyl)pyrrolidine is synthesized from chiral pool building blocks like proline or through asymmetric catalysis. For instance, Elbasvir (an HCV NS5A inhibitor) employs (S)-prolinol as a key intermediate, generated via LiAlH₄ reduction of L-proline followed by Dess–Martin oxidation and imidazole condensation . Similarly, Alpelisib (a breast cancer drug) couples a pyridine derivative with L-prolinamide, achieving high yields (>80%) while preserving stereochemical integrity .
Recent advances leverage chiral ligands for enantiocontrol. The Catellani reaction—using Pd/norbornene cooperative catalysis—assembles C–N axially chiral scaffolds. A biimidazoline (BiIM) ligand (20 mol%) enables asymmetric coupling of mono-ortho-substituted bromoarenes with plain norbornene, achieving up to 91% ee. This method circumvents the need for stoichiometric chiral auxiliaries [4].
Table 1: Pyrrolidine-Containing Drugs and Key Intermediates
Drug Name | Therapeutic Use | Pyrrolidine Intermediate | Synthesis Approach |
---|---|---|---|
Elbasvir | Hepatitis C | (S)-tert-Butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | L-Proline oxidation/condensation |
Alpelisib | Breast cancer | L-Prolinamide | Nucleophilic substitution |
Protirelin | Epilepsy/Diagnostics | (S)-Pyrrolidine-2-carboxamide | Peptide coupling |
Cyclization of acyclic precursors offers flexibility in constructing substituted pyrrolidines. A notable method is the Rh(III)-catalyzed formal [4+1] cycloaddition between α-olefins and N-pivaloyloxy hydroxylamines (e.g., Ts-NH-OPiv). Using an indenyl Rh(III) catalyst ([IndRhCl₂]₂) and TfOH, unactivated terminal alkenes undergo aziridination followed by acid-promoted ring expansion to pyrrolidines. This approach yields *2-ethyl-1-tosylpyrrolidine (66%) and spirocyclic derivatives (e.g., 1-azaspiro[4.5]decane, >20:1 dr) .
Heterogeneous catalysis using chiral metal–organic frameworks (MOFs) enhances diastereoselectivity. For example, ZnW-PYI—a Zn-based MOF with L-BCIP ligands—facilitates asymmetric cyclization of CO₂ and olefins to chiral cyclic carbonates, demonstrating the role of confined chiral environments in stereocontrol [3].
Oxalate salt formation improves the crystallinity and stability of pyrrolidine APIs. The process typically involves reacting 3-(4-Methylphenyl)pyrrolidine with oxalic acid (C₂H₂O₄) in polar solvents. Key parameters include:
US4005128A details oxalate ester synthesis via copper/palladium-catalyzed oxidative carbonylation of alcohols, highlighting the role of amine ligands (e.g., triethylamine) in stabilizing intermediates [1]. For 3-(4-Methylphenyl)pyrrolidine oxalate (C₁₁H₁₅N·C₂H₂O₄, MW 251.28), optimal storage at 0–8°C preserves integrity [2].
Table 2: Oxalate Salt Crystallization Conditions
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Ethanol/water (4:1) | Enhances crystal nucleation |
Temperature | 0–8°C | Prevents oxalate decomposition |
Reaction Time | 2–4 h | Completes precipitation |
Asymmetric functionalization of pyrrolidine cores leverages chiral catalysts for C–C/C–N bond formation. The Catellani reaction with BiIM ligands achieves C–N axial chirality via Pd/norbornene catalysis. Using Ag₂SO₄ as a halide scavenger and water as an additive, enantioselectivities reach 91% ee for naphthalene-derived pyrrolidines [4].
Continuous-flow systems enhance catalyst efficiency. Microreactors with immobilized cinchona alkaloids (e.g., quinine on Wang resin) facilitate α-chlorination of acid chlorides with >100 reuses without erosion of ee. Similarly, PyBox-ligated polystyrene catalysts in flow reactors enable carbonyl ene reactions (88% ee, 83% yield) [6].
Chiral MOFs further exemplify heterogeneous catalysis. Cd-based MOFs with N-(4-pyridylmethyl)-L-leucine ligands assemble Ag nanoparticles for enantioselective recognition of cysteine/asparagine, showcasing applications beyond synthesis [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7